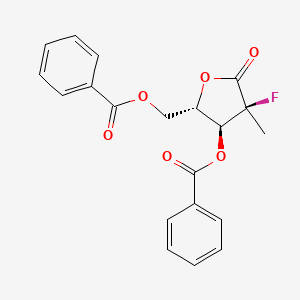
3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione typically involves the condensation of appropriate benzyl and methyl derivatives with quinazoline-2,4-dione. Common reagents include benzyl chloride, methylamine, and quinazoline-2,4-dione. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a similar structure but without the benzyl and methyl groups.
4-Aminoquinazoline: Known for its use in kinase inhibitors.
2,4-Dioxoquinazoline: Another derivative with different substituents.
Uniqueness
3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Eigenschaften
IUPAC Name |
3-benzyl-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-14-10-6-5-9-13(14)15(19)18(16(17)20)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUIIZWIFBXOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10777650 | |
| Record name | 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199587-91-2 | |
| Record name | 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653764.png)
![N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B1653767.png)
![Benzyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate](/img/structure/B1653768.png)



![tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B1653774.png)
![Octahydro-1h-cyclopenta[c]pyridine hydrochloride](/img/structure/B1653778.png)

![tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate](/img/structure/B1653781.png)
![(4-(1-(4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1653783.png)


